Chromatographic Peak Identity: USP Standard Qualification for Lamotrigine Impurity Tracking
N-Guanidinyl-2,3-dichlorbenzamide is explicitly designated as Lamotrigine USP Related Compound 3, intended for use in specified quality tests and assays as prescribed in USP compendia. This formal regulatory designation differentiates it from Lamotrigine Related Compound B (2,3-dichlorobenzoic acid, a degradation impurity, CAS 5980-26-7) and Related Compound D (N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide, a process impurity) . Each USP Related Compound possesses a unique chromatographic peak identity and relative retention time. For Related Compound D, the RRT is approximately 1.5 relative to Related Compound B under USP HPLC conditions [1]. The availability of this compound as a qualified USP reference standard enables method-specific System Suitability Testing (SST) that cannot be replicated using an unqualified in-house standard .
| Evidence Dimension | USP Reference Standard Designation for Impurity Tracking |
|---|---|
| Target Compound Data | Lamotrigine USP Related Compound 3 (CAS 887354-37-2); C₈H₈Cl₂N₄O; MW 247.08 g/mol |
| Comparator Or Baseline | Lamotrigine Related Compound B (2,3-dichlorobenzoic acid, CAS 5980-26-7; MW 191.01 g/mol); Related Compound D (CAS 252186-79-1; MW 439.13 g/mol) |
| Quantified Difference | Molecular weight differs by 56.07 g/mol vs. Related Compound B and 192.05 g/mol vs. Related Compound D |
| Conditions | USP Lamotrigine Monograph; HPLC specified quality tests |
Why This Matters
Accurate impurity identification is critical for ANDA submissions; using the wrong reference standard can lead to misidentification and regulatory rejection.
- [1] DrugFuture. Lamotrigine Monograph Note: Lamotrigine Related Compound D elutes at a retention time of about 1.5 relative to Related Compound B. View Source
